molecular formula C22H20O3 B14203455 3-{3-[([1,1'-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid CAS No. 833485-18-0

3-{3-[([1,1'-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid

Katalognummer: B14203455
CAS-Nummer: 833485-18-0
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: MCOFCOPNQYMDMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{3-[([1,1’-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid is a chemical compound known for its significant role in various scientific research fields. It is a derivative of biphenyl, a structure consisting of two benzene rings connected by a single bond. This compound is particularly noted for its applications in medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[([1,1’-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid typically involves the reaction of 2-bromobiphenyl with 3-hydroxybenzyl alcohol under basic conditions to form the intermediate 3-[([1,1’-Biphenyl]-2-yl)methoxy]benzyl alcohol. This intermediate is then subjected to oxidation to yield the final product. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-{3-[([1,1’-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different chemical syntheses .

Wissenschaftliche Forschungsanwendungen

3-{3-[([1,1’-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-{3-[([1,1’-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For instance, it can act as an agonist or antagonist of specific receptors, influencing cellular signaling pathways and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-{3-[([1,1’-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid is unique due to its specific structural features that allow it to interact with a wide range of molecular targets.

Eigenschaften

CAS-Nummer

833485-18-0

Molekularformel

C22H20O3

Molekulargewicht

332.4 g/mol

IUPAC-Name

3-[3-[(2-phenylphenyl)methoxy]phenyl]propanoic acid

InChI

InChI=1S/C22H20O3/c23-22(24)14-13-17-7-6-11-20(15-17)25-16-19-10-4-5-12-21(19)18-8-2-1-3-9-18/h1-12,15H,13-14,16H2,(H,23,24)

InChI-Schlüssel

MCOFCOPNQYMDMU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=CC=C2COC3=CC=CC(=C3)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.